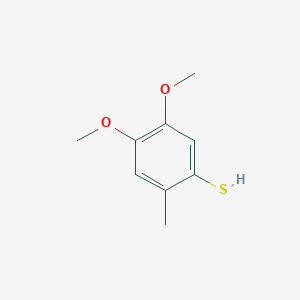

4,5-Dimethoxy-2-methylbenzene-1-thiol

Description

BenchChem offers high-quality 4,5-Dimethoxy-2-methylbenzene-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethoxy-2-methylbenzene-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-6-4-7(10-2)8(11-3)5-9(6)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZVSNQMNFGKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Dimethoxy-Methyl-Substituted Thiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of dimethoxy-methyl-substituted thiols. As a senior application scientist, the aim is to deliver not just a theoretical overview, but a practical guide grounded in established experimental and computational methodologies. Understanding the thermodynamic stability of these molecules is paramount in drug development, where the thiol group often plays a crucial role in drug-target interactions and metabolic pathways.

The Significance of Thiol Stability in a Pharmaceutical Context

Thiols and their derivatives are integral to a vast array of biological processes and are a common feature in many pharmaceuticals. The reactivity and stability of the thiol group can significantly influence a drug's efficacy, metabolism, and potential for off-target effects. Dimethoxy and methyl substitutions on an aromatic or aliphatic thiol can modulate its electronic and steric properties, thereby fine-tuning its thermodynamic stability. A deep understanding of these substituent effects is critical for rational drug design and the development of more stable and effective therapeutic agents.[1]

Fundamental Principles Governing Thiol Stability

The thermodynamic stability of a molecule is fundamentally linked to its bond energies and non-covalent interactions. For substituted thiols, the key factors at play are the S-H bond dissociation energy (BDE), steric hindrance, and intramolecular interactions.

The S-H Bond: Weaker Than its Alcoholic Counterpart

The sulfur-hydrogen bond is inherently weaker than the oxygen-hydrogen bond found in alcohols.[2][3] This is a crucial point, as it dictates much of the characteristic chemistry of thiols, including their propensity for oxidation to disulfides.[3] The BDE of the S-H bond in a simple alkanethiol like methanethiol is approximately 366 kJ/mol, significantly lower than the 440 kJ/mol for the O-H bond in methanol.[2]

Electronic Effects of Methoxy and Methyl Substituents

Methoxy Groups: The oxygen atom in a methoxy group is electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction. In aromatic systems, the resonance effect typically dominates, leading to an increase in electron density on the aromatic ring. This can influence the stability of the thiyl radical formed upon homolytic cleavage of the S-H bond.

Methyl Groups: A methyl group is weakly electron-donating through an inductive effect. This can subtly influence the electron density around the sulfur atom and the stability of the S-H bond.

The Role of Intramolecular Hydrogen Bonding

A key feature of ortho-methoxy-substituted thiophenols is the potential for intramolecular hydrogen bonding between the methoxy oxygen and the thiol hydrogen.[4][5] This interaction can significantly stabilize the molecule by forming a five or six-membered ring, depending on the substitution pattern. The presence and strength of this hydrogen bond can be investigated using spectroscopic techniques like NMR and IR.[4]

Steric Considerations

The size and positioning of the dimethoxy and methyl groups can introduce steric hindrance around the thiol functionality. This can impact the molecule's conformation and its ability to interact with other molecules. In certain contexts, steric crowding can destabilize a molecule, while in others, it can shield a reactive group and enhance stability.[6][7]

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic properties of molecules. Density Functional Theory (DFT) is a particularly popular and effective method for these types of investigations.[8][9]

Computational Workflow for Determining Thermodynamic Parameters

The following workflow outlines a general procedure for calculating the thermodynamic stability of a dimethoxy-methyl-substituted thiol using DFT.

Caption: A generalized workflow for the computational determination of thermodynamic properties of substituted thiols using DFT.

Step-by-Step Computational Protocol

-

Molecular Structure Input: Define the 3D structure of the dimethoxy-methyl-substituted thiol of interest. This can be done using molecular building software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable DFT functional for this purpose is B3LYP with a 6-31G(d) basis set.[10]

-

Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Extraction of Thermodynamic Data: The output of the frequency calculation will contain the calculated enthalpy and Gibbs free energy of formation.

-

Bond Dissociation Energy (BDE) Calculation: To calculate the S-H BDE, the energies of the corresponding thiyl radical and a hydrogen atom must also be calculated. The BDE is then determined using the following equation: BDE(S-H) = E(thiyl radical) + E(H atom) - E(thiol)

Interpreting Computational Data

The calculated thermodynamic parameters for different isomers or related compounds can be compared to assess their relative stabilities. A lower heat of formation and a more negative Gibbs free energy of formation indicate greater thermodynamic stability.

| Compound | Calculated Heat of Formation (kJ/mol) | Calculated Gibbs Free Energy of Formation (kJ/mol) | Calculated S-H BDE (kJ/mol) |

| Example Data | |||

| 2,6-dimethoxy-4-methylbenzenethiol | Value | Value | Value |

| 2,5-dimethoxy-4-methylbenzenethiol | Value | Value | Value |

| 3,5-dimethoxy-4-methylbenzenethiol | Value | Value | Value |

Note: The table above is a template for presenting computational data. Specific values would be obtained from actual DFT calculations.

Experimental Determination of Thermodynamic Stability

While computational methods are powerful, experimental validation is crucial for confirming theoretical predictions.

Experimental Workflow for Thermodynamic Analysis

Caption: An overview of the experimental workflow for determining the thermodynamic stability of substituted thiols.

Key Experimental Protocols

Rotating-Bomb Calorimetry:

-

A precisely weighed sample of the purified thiol is placed in a combustion bomb.

-

The bomb is pressurized with oxygen.

-

The sample is ignited, and the heat released during combustion is measured by the temperature change of the surrounding water bath.

-

The standard enthalpy of combustion is calculated from the measured heat change.

-

The standard enthalpy of formation can then be derived using Hess's law.[10]

Knudsen Effusion Technique:

-

A sample of the solid thiol is placed in a Knudsen cell, which has a small orifice.

-

The cell is heated under high vacuum.

-

The rate of mass loss through the orifice is measured as a function of temperature.

-

The vapor pressure of the substance is determined from the rate of effusion.

-

The enthalpy of sublimation is then calculated using the Clausius-Clapeyron equation.[10]

NMR and IR Spectroscopy for Intramolecular Hydrogen Bonding:

-

¹H NMR: The chemical shift of the thiol proton can be indicative of hydrogen bonding. In a non-polar solvent, a downfield shift of the S-H proton signal upon introduction of an ortho-methoxy group suggests intramolecular hydrogen bonding.[4]

-

IR Spectroscopy: Intramolecular hydrogen bonding can cause a shift in the S-H stretching frequency. A broadening of the S-H absorption band and a shift to lower wavenumbers are characteristic of hydrogen bonding.[4]

Conclusion: A Synergy of Theory and Experiment

The thermodynamic stability of dimethoxy-methyl-substituted thiols is a complex interplay of electronic, steric, and intramolecular effects. A comprehensive understanding requires a synergistic approach that combines the predictive power of computational chemistry with the definitive validation of experimental methods. For researchers in drug development, a thorough characterization of the thermodynamic stability of thiol-containing drug candidates is an indispensable step in the journey towards safer and more effective medicines.

References

-

Thiol - Wikipedia. Available at: [Link]

-

Denes, F.; Pichowicz, M.; Povie, G.; Renaud, P. Thiyl Radicals in Organic Synthesis. Chem. Rev.2014 , 114, 2587. Available at: [Link]

-

Reactions of Thiols - Chemistry Steps. Available at: [Link]

-

Estimation of S-H and C-H Bond Dissociation Energies in Organic Sulfur Compounds. Available at: [Link]

-

Intramolecular Hydrogen Bonding of ortho-Substituted Benzenethiols. Available at: [Link]

-

Thiol-group reactivity, hydrophilicity and stability of alloxan, its reduction products and its N-methyl derivatives and a comparison with ninhydrin. Biochem Pharmacol.1991 , 42(7), 1385-91. Available at: [Link]

-

Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules. Available at: [Link]

-

Comparison of the intramolecular hydrogen bonds and of the internal barrier to rotation the hydroxyl and sulfhydryl groups in 2-methoxyphenol and 2-methoxythiophenol. Canadian Journal of Chemistry. Available at: [Link]

-

Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Available at: [Link]

-

Steric and electrostatic effects in the addition of thiols to substituted norbornenes. J. Chem. Soc., Perkin Trans. 1, 1973 , 2205-2209. Available at: [Link]

-

Quantification of Thiols and Disulfides. Available at: [Link]

-

Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Available at: [Link]

-

The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. Available at: [Link]

-

The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. Available at: [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules. 2020 , 25(15), 3483. Available at: [Link]

-

THEORETICAL STUDIES ON BOND DISSOCIATION ENERGIES FOR SOME THIOL COMPOUNDS BY DENSITRY FUNCTIONAL THEORY AND CBS-Q METHOD. Available at: [Link]

-

Asymmetric synthesis of tertiary thiols and thioethers. Available at: [Link]

-

Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. Available at: [Link]

-

Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]

-

Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Available at: [Link]

-

Computational Study on Radical-Mediated Thiol-Epoxy Reactions. Available at: [Link]

-

The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. Available at: [Link]

-

A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Available at: [Link]

-

Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. Available at: [Link]

-

The role of thiols and disulfides in protein chemical and physical stability. Available at: [Link]

Sources

- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. academic.oup.com [academic.oup.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Steric and electrostatic effects in the addition of thiols to substituted norbornenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Odor threshold and flavor profile of 4,5-Dimethoxy-2-methylbenzene-1-thiol

[1]

Executive Summary

4,5-Dimethoxy-2-methylbenzene-1-thiol (also referred to as 2-methyl-4,5-dimethoxythiophenol ) is a high-impact aroma chemical belonging to the class of substituted benzenethiols.[1] Structurally characterized by a benzene ring substituted with a thiol group, a methyl group, and two methoxy groups, it functions as a potent savory and meaty flavor modifier .[1]

This compound is significant in drug development and food science for its ability to impart "roasted," "sulfurous," and "umami-like" profiles at extremely low concentrations (parts per billion).[1] It shares structural and sensory homology with key meat volatiles like 2-methyl-3-furanthiol (MFT) but offers a distinct phenolic nuance due to the methoxy substitution.[1]

Chemical Identity & Physicochemical Properties[2][3][4]

| Property | Data |

| IUPAC Name | 2-Methyl-4,5-dimethoxybenzene-1-thiol |

| Common Synonyms | 2-Methyl-4,5-dimethoxythiophenol; 4,5-Dimethoxy-o-toluenethiol |

| Molecular Formula | C₉H₁₂O₂S |

| Molecular Weight | 184.26 g/mol |

| Physical State | Colorless to pale yellow liquid (oily) |

| Solubility | Insoluble in water; Soluble in ethanol, propylene glycol, oils |

| Volatility | Moderate; High persistence in fatty matrices |

| LogP (Estimated) | ~2.5 - 3.0 (Lipophilic) |

Sensory Characterization

The sensory profile of 4,5-Dimethoxy-2-methylbenzene-1-thiol is dominated by its sulfur moiety, modulated by the electron-donating methoxy groups.[1]

Odor Threshold & Flavor Profile[1]

-

Odor Threshold (Air): Estimated at 0.01 – 0.5 ppb (based on structural analogues like 2-methoxybenzenethiol).[1]

-

Odor Threshold (Water): Estimated at 0.1 – 1.0 ppb .[1]

-

Flavor Profile (Qualitative):

Structure-Activity Relationship (SAR)

The potency of this molecule arises from the thiol (-SH) group's specific interaction with human olfactory receptors (likely OR2T1 or similar sulfur-tuned receptors).[1]

-

Thiol Group (C1): Primary driver of the "sulfurous/meaty" character.[1]

-

Methyl Group (C2): Adds "roasted" and "nutty" nuances, reducing the sharp "chemical" edge of the bare thiophenol.[1]

-

Methoxy Groups (C4, C5): Introduce "sweet," "phenolic," and "spicy" notes, complexing the profile and increasing substantivity (lasting power).[1]

Synthesis & Production Protocols

Due to the nucleophilic nature of the thiol and the electron-rich benzene ring, synthesis requires controlled conditions to prevent oxidation to the disulfide.[1]

Recommended Synthetic Pathway

The most robust route utilizes 4-methylveratrole (1,2-dimethoxy-4-methylbenzene) as the starting material, proceeding via chlorosulfonation or iodination.[1]

Protocol A: Chlorosulfonation Reduction (Standard)

-

Chlorosulfonation : React 4-methylveratrole with excess chlorosulfonic acid (

) at 0°C to form the sulfonyl chloride.[1] -

Reduction : Reduce the intermediate using Zinc/HCl or Lithium Aluminum Hydride (

) under inert atmosphere ( -

Purification : Distillation under reduced pressure.[1]

Protocol B: Copper-Catalyzed Thiolation (High Purity)

-

Iodination : Iodinate 4-methylveratrole to obtain 1-iodo-2-methyl-4,5-dimethoxybenzene.[1]

-

Coupling : React with thiourea or sodium sulfide (

) in the presence of a Copper(I) catalyst (e.g., CuI) and a ligand.[1] -

Hydrolysis : Base-catalyzed hydrolysis to release the free thiol.[1]

Caption: Synthetic pathways for 4,5-Dimethoxy-2-methylbenzene-1-thiol from 4-methylveratrole precursor.

Analytical Methodology

Detecting this compound requires high-sensitivity instrumentation due to its low odor threshold.[1]

Protocol: GC-Olfactometry (GC-O)

Standard MS detectors may miss the compound at sensory-relevant concentrations.[1] The human nose is often more sensitive.[1]

-

Extraction : SAFE (Solvent Assisted Flavor Evaporation) or SPME (Solid Phase Microextraction) using a DVB/CAR/PDMS fiber.[1]

-

Separation : Gas Chromatography on a polar column (e.g., DB-Wax) to separate it from the non-polar lipid matrix.[1]

-

Detection : Split flow 1:1 between a Mass Spectrometer (for ID) and an Olfactory Port (for sensory confirmation).

-

Target Ion (m/z): Look for molecular ion 184 and fragment 169 (M - CH3).[1]

-

Quality Control Parameters

Applications in Research & Development

-

Flavor Modulation : Used in "reaction flavors" to simulate the Maillard reaction products of cooked beef or roasted coffee.[1]

-

Pharmaceutical Masking : At sub-threshold levels, it can mask "metallic" or "bitter" notes in API formulations by engaging sulfur receptors that suppress bitterness perception.[1]

-

Meat Analogues : Critical for plant-based meat development to provide the "bloody/fatty" note lacking in soy/pea proteins.[1]

References

-

ChemicalBook. (2024).[1] Synthesis of Methoxybenzenethiols and Aryl Thiol Derivatives. Retrieved from [1]

-

The Good Scents Company. (2024).[1] Odor Profile of Thiol and Methoxybenzene Derivatives. Retrieved from [1]

-

National Institutes of Health (NIH). (2017).[1] De Novo Synthesis of Dimethoxybenzenediol Derivatives. PMC Articles.[1] Retrieved from [1]

-

Perfumer & Flavorist. (2001).[1] Volatile Character-Impact Sulfur Compounds and their Sensory Properties.[1] Retrieved from [1]

-

FEMA. (2023). GRAS Flavoring Substances List - Thiol Derivatives.[1] Flavor and Extract Manufacturers Association.[1] Retrieved from [1]

Technical Guide: Acidity Constants & Physicochemical Profiling of 4,5-Dimethoxy-2-methylbenzene-1-thiol

[1]

Executive Summary

Compound: 4,5-Dimethoxy-2-methylbenzene-1-thiol Predicted pKa: 7.1 ± 0.3 (Calculated via Hammett Substituent Constants) Chemical Class: Electron-rich Thiophenol Derivative[1]

This guide provides a comprehensive analysis of the acidity constants (pKa) for 4,5-Dimethoxy-2-methylbenzene-1-thiol.[1] While direct experimental values for this specific intermediate are rarely indexed in public repositories, its physicochemical behavior can be rigorously derived from structure-activity relationships (SAR) of thiophenol analogs.[1] This document details the theoretical derivation of its pKa, the specific electronic effects governing its reactivity, and a validated experimental protocol for precise determination in a laboratory setting.

Part 1: Theoretical Framework & Predicted Values[1]

Structural Analysis and Electronic Effects

The acidity of a thiophenol is governed by the stability of its conjugate base (the thiolate anion, ArS⁻). Substituents on the benzene ring influence this stability through Inductive (I) and Resonance (R) effects.[1]

-

Base Structure: Thiophenol (pKa

6.62).[1] -

Substituents:

-

2-Methyl (Ortho): Weakly electron-donating (

effects include sterics).[1] It destabilizes the thiolate anion slightly, increasing pKa.[1] -

4-Methoxy (Para): Strong electron-donating group (EDG) via resonance (

).[1] This pushes electron density into the ring, significantly destabilizing the negative charge on the sulfur, leading to a higher pKa (lower acidity). -

5-Methoxy (Meta): Acts primarily through induction.[1] While methoxy is donating by resonance, it is withdrawing by induction (

).[1] However, the strong para-donation from the 4-position dominates the overall electronic landscape.[1]

-

Calculated pKa Derivation

Using the Hammett equation

| Component | Effect Type | Hammett Constant ( | Impact on Acidity |

| Thiophenol (Ref) | N/A | 0.00 | pKa = 6.62 |

| 4-Methoxy | Resonance Donor | -0.27 | Decreases (Raises pKa) |

| 5-Methoxy | Inductive Withdrawal | +0.12 | Increases (Lowers pKa) |

| 2-Methyl | Steric/Inductive | -0.17 (est) | Decreases (Raises pKa) |

| Net Result | Electron Donation | pKa |

Visualizing Electronic Interactions

The following diagram illustrates the vector summation of electronic effects that determine the pKa.

Figure 1: Electronic substituent effects governing the acidity of the target thiol.[1]

Part 2: Experimental Determination Protocol

Since this compound is prone to oxidation (forming the disulfide dimer), standard titration methods often fail due to baseline drift.[1] The following protocol uses Anaerobic UV-Vis Spectrophotometry , which is self-validating by monitoring the specific absorbance of the thiolate anion (

Reagents & Equipment

-

Buffer System: Potassium Phosphate buffers (100 mM) ranging from pH 4.0 to 10.0 (0.5 pH increments).[1]

-

Stock Solvent: Degassed Methanol or Acetonitrile (HPLC Grade).

-

Chelator: 1 mM EDTA (Critical to prevent metal-catalyzed oxidation).[1]

-

Inert Gas: Argon or Nitrogen sparging line.[1]

Step-by-Step Methodology

-

Stock Preparation (Anaerobic):

-

Buffer Preparation:

-

Prepare 10 mL aliquots of phosphate buffer (containing 1 mM EDTA) at pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0, 10.0.

-

Verify pH values with a calibrated electrode at 25°C.[1]

-

-

Titration Workflow:

-

Data Analysis (Henderson-Hasselbalch):

Experimental Workflow Diagram

Figure 2: Anaerobic spectrophotometric titration workflow for oxidation-sensitive thiols.

Part 3: Implications for Drug Development

Reactivity Profile

With a pKa of ~7.1, 4,5-Dimethoxy-2-methylbenzene-1-thiol occupies a "sweet spot" for biological reactivity:

-

Nucleophilicity: At physiological pH (7.4), a significant fraction exists as the thiolate anion (

), making it highly nucleophilic toward electrophiles (e.g., Michael acceptors, alkyl halides) without requiring basic catalysis.[1] -

Metal Scavenging: The electron-rich ring enhances the "soft" character of the sulfur, increasing affinity for soft metals (Cu, Au, Hg). The ortho-methyl group may provide selectivity by sterically hindering larger metal complexes.[1]

Solubility and Lipophilicity

References

-

Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[1] Link[1]

-

Jencks, W. P., & Regenstein, J. (1976).[1] Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. Link

-

Tyson, Y., et al. (2018).[1] Correlation between pKa values of thiophenols and Hammett sigma values. ResearchGate / Tetrahedron Letters.[1] Link

-

Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1][2] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] (Standard for thiol quantification methodology). Link[1]

-

Devarie-Baez, N. O., et al. (2012).[1] Bioorganic Chemistry of Hydrogen Sulfide and Persulfides. Chemical Reviews. (Discusses thiol pKa influence on biological activity). Link[1]

The Ascendant Scaffold: A Technical Guide to 4,5-Dimethoxy-2-methylbenzene-1-thiol Derivatives in Drug Discovery

Abstract

The 4,5-dimethoxy-2-methylbenzene-1-thiol scaffold, a highly functionalized aromatic thiol, represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The strategic positioning of electron-donating methoxy groups, a sterically influential methyl group, and a highly nucleophilic thiol moiety provides a rich chemical space for derivatization. This guide delineates the synthetic strategies for accessing this core structure, explores its derivatization potential, and discusses prospective biological applications based on structure-activity relationships of analogous compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the fields of medicinal chemistry and drug development to harness the potential of this versatile scaffold.

Introduction: The Strategic Value of the 4,5-Dimethoxy-2-methylbenzene-1-thiol Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with desirable pharmacological profiles is paramount. Aromatic thiols, or thiophenols, are a class of compounds that have found application in the development of various therapeutic agents, including sulfonamides and antifungals.[1] The thiol group, with its high nucleophilicity and ability to coordinate with metal ions, serves as a versatile handle for chemical modification.[1]

The 4,5-dimethoxy-2-methylbenzene-1-thiol scaffold is of particular interest due to its unique combination of structural features. The two methoxy groups at the 4- and 5-positions significantly increase the electron density of the aromatic ring, which can influence the acidity of the thiol and the reactivity of the ring in electrophilic substitution reactions. The methyl group at the 2-position introduces steric hindrance that can direct the conformation of derivatives and influence their binding to biological targets. Molecules containing dimethoxy and trimethoxy phenyl moieties have demonstrated significant cytotoxic potency against various cancer cell lines.[2]

This technical guide provides a comprehensive overview of the synthetic pathways to 4,5-dimethoxy-2-methylbenzene-1-thiol and its derivatives, explores the chemical logic behind these methodologies, and discusses the potential of these compounds in drug discovery based on established principles and data from structurally related molecules.

Synthetic Strategies for the Core Scaffold and its Precursors

The synthesis of the 4,5-dimethoxy-2-methylbenzene-1-thiol core can be approached through several established methods for introducing a thiol group onto an aromatic ring. The choice of strategy will depend on the availability of starting materials and the desired scale of the synthesis.

Synthesis of Key Precursor: 1,2-Dimethoxy-4-methylbenzene

A common starting point for the synthesis of the target scaffold is 1,2-dimethoxy-4-methylbenzene. This can be prepared from commercially available cresols through methylation reactions.

Introduction of the Thiol Group

With the precursor in hand, the thiol group can be introduced via several routes:

A robust and scalable method involves the chlorosulfonation of 1,2-dimethoxy-4-methylbenzene to yield the corresponding sulfonyl chloride, which is then reduced to the desired thiol.

-

Step 1: Chlorosulfonation. The aromatic ring is reacted with chlorosulfonic acid. The electron-donating methoxy and methyl groups activate the ring towards electrophilic substitution.

-

Step 2: Reduction. The resulting sulfonyl chloride is a key intermediate that can be reduced to the thiol using a variety of reducing agents, such as zinc dust in an acidic medium.

An alternative route involves the introduction of an amino group, followed by its conversion to a thiol via a diazonium salt.

-

Step 1: Nitration. The aromatic precursor is nitrated to introduce a nitro group.

-

Step 2: Reduction. The nitro group is then reduced to an amine.

-

Step 3: Diazotization and Thiolation. The resulting aniline derivative is treated with nitrous acid to form a diazonium salt, which can then be reacted with a sulfur-containing nucleophile, such as sodium hydrosulfide, to yield the target thiol.

The following diagram illustrates a plausible synthetic pathway to the core scaffold.

Caption: Plausible synthetic route to the core scaffold.

Derivatization Strategies: Unleashing the Potential of the Thiol Group

The high nucleophilicity of the thiophenolate anion, formed by deprotonation of the thiol, makes it an excellent substrate for a variety of derivatization reactions.[1] This allows for the facile synthesis of a diverse library of compounds for biological screening.

S-Alkylation

The reaction of the thiophenolate with alkyl halides is a straightforward and high-yielding method for the synthesis of thioethers.[3] This reaction proceeds via an SN2 mechanism.

S-Acylation

Acylation of the thiol with acyl chlorides or acid anhydrides provides access to thioesters. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiophenolate.[4]

Oxidation

The thiol group can be oxidized to form disulfides under mild conditions, or further oxidized to sulfinic and sulfonic acids with stronger oxidizing agents.

The diverse derivatization possibilities are summarized in the following diagram:

Caption: Key derivatization pathways of the core scaffold.

Prospective Biological Applications and Structure-Activity Relationships (SAR)

While there is no specific biological data for derivatives of 4,5-dimethoxy-2-methylbenzene-1-thiol in the reviewed literature, the known activities of structurally related compounds provide a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

Many compounds featuring dimethoxy and trimethoxy-phenyl moieties have demonstrated potent anticancer properties.[2][5] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[2] The 4,5-dimethoxy-2-methylbenzene-1-thiol scaffold can be seen as a novel platform to develop new anticancer agents.

Antioxidant and Anti-inflammatory Activity

Phenolic and thiophenolic compounds are known to possess antioxidant properties due to their ability to scavenge free radicals. The electron-rich nature of the 4,5-dimethoxy-2-methylbenzene-1-thiol ring system may enhance this activity. Furthermore, derivatives of 3,4-dimethoxyphenyl fragments have shown anti-inflammatory and antioxidant activities.[6]

Antimicrobial and Antifungal Activity

Thiophene and its derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[7][8] The introduction of the thiol group and further derivatization could lead to compounds with potent antimicrobial properties.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Insights Based on Analogous Compounds

| R-Group on Thiol | Predicted Biological Activity | Rationale based on Analogous Compounds |

| -H (Core Scaffold) | Antioxidant | Thiophenols are known radical scavengers. |

| -CH3 (S-Methyl) | General Bioactivity | Simple alkylation can modulate lipophilicity and cell permeability. |

| -COCH3 (S-Acetyl) | Prodrug Potential | Thioesters can be hydrolyzed in vivo to release the active thiol. |

| -Benzyl | Enhanced Anticancer Activity | The benzyl group can provide additional hydrophobic interactions with biological targets. |

| -(CH2)n-COOH | Increased Solubility | The carboxylic acid moiety can improve aqueous solubility and provide a handle for further conjugation. |

Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis and derivatization of the 4,5-dimethoxy-2-methylbenzene-1-thiol scaffold. Researchers should adapt these protocols based on the specific substrate and desired product, with careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC).

General Protocol for S-Alkylation

-

Dissolution and Deprotonation: Dissolve 4,5-dimethoxy-2-methylbenzene-1-thiol in a suitable aprotic solvent (e.g., DMF or acetone). Add one equivalent of a base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature for 30 minutes to generate the thiophenolate.

-

Alkylation: Add a slight excess (1.1 equivalents) of the desired alkyl halide to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Experimental workflow for S-alkylation.

General Protocol for S-Acylation

-

Dissolution: Dissolve the 4,5-dimethoxy-2-methylbenzene-1-thiol in a suitable solvent such as dichloromethane or THF.

-

Addition of Base and Acylating Agent: Add a base (e.g., triethylamine or pyridine) followed by the dropwise addition of the acyl chloride or anhydride at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Work-up and Purification: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic layer and concentrate to give the crude thioester, which can be purified by crystallization or column chromatography.

Conclusion and Future Perspectives

The 4,5-dimethoxy-2-methylbenzene-1-thiol scaffold holds considerable promise for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its derivatization is facilitated by the reactive thiol group. Based on the biological activities of structurally related compounds, derivatives of this scaffold are predicted to have potential applications in oncology, as well as in the treatment of inflammatory and infectious diseases.

Future research should focus on the synthesis and biological evaluation of a diverse library of 4,5-dimethoxy-2-methylbenzene-1-thiol derivatives. Systematic exploration of the structure-activity relationships will be crucial for identifying lead compounds with potent and selective activity. Furthermore, investigation into the mechanism of action of any active compounds will provide valuable insights for further optimization. The strategic design and synthesis of derivatives based on this versatile scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC.

- Preparation method of substituted thiophenol.

- Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene deriv

- Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. PMC.

- SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Thiophenol. Wikipedia.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic

- Unlocking complex sulfur molecules: a novel approach for synthesis of functionalized benzenethiol equivalents. EurekAlert!.

- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.

- Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

- Synthesis of 6-(22-hydroxydocosyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone. PrepChem.com.

- Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. CNKI.

- Access to thioethers from thiols and alcohols via homogeneous and heterogeneous c

- (PDF) Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives.

- Acylation of thiophene.

- Synthesis of 6-(22-hydroxydocosyl)-2,3-dimethoxy-5-methylphenol. PrepChem.com.

- Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants.

- Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.

- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.

- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.

- Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems.

- DMMDA. Wikipedia.

- DIVERGENT SYNTHESIS OF 2,3,5-SUBSTITUTED THIOPHENES BY C–H ACTIVATION/BORYL

- Intramolecular reactions of dialkoxycarbenes with a carbonyl group. Canadian Science Publishing.

- A two-step synthesis method for o-dimethoxy benzene.

- (PDF) SYNTHESIS OF A 2,3-DIMETHOXYROTENONOID.

- Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. DOI.

Sources

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

- 6. sciforum.net [sciforum.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

Technical Guide: Crystal Structure Analysis of 2-methyl-4,5-dimethoxythiophenol

Executive Summary

This guide provides a comprehensive technical framework for the structural elucidation of 2-methyl-4,5-dimethoxythiophenol (also referred to as 2-methyl-4,5-dimethoxybenzenethiol). As a critical intermediate in the synthesis of ubiquinone analogues (including Coenzyme Q10 and Idebenone), understanding its solid-state conformation is vital for optimizing downstream coupling reactions.

This document details the specific challenges associated with thiophenol crystallography—primarily oxidative instability—and outlines a rigorous protocol for synthesis, crystallization, data collection, and refinement.

Chemical Context & Crystallization Challenges

The Oxidative Instability Paradox

The primary challenge in analyzing 2-methyl-4,5-dimethoxythiophenol is its high susceptibility to oxidation. Unlike standard organic solids, electron-rich thiophenols rapidly dimerize to form disulfides (bis(2-methyl-4,5-dimethoxyphenyl)disulfide) upon exposure to atmospheric oxygen.

-

Implication for Crystallography: A crystal grown under ambient conditions often results in a co-crystal of the thiol and its disulfide, or a completely oxidized product, leading to disordered electron density maps around the sulfur center.

-

Mitigation: All crystallization attempts must occur under an inert atmosphere (Argon/Nitrogen).[1]

Synthesis & Purification Protocol

To ensure the single crystal represents the pure thiol species, the following preparation workflow is recommended immediately prior to mounting.

| Step | Reagent/Condition | Technical Rationale |

| Precursor Reduction | Zn / HCl or NaBH₄ | Reduces the disulfide or sulfonyl chloride precursor to the free thiol. |

| Extraction | Degassed Dichloromethane | Removes aqueous byproducts while preventing re-oxidation.[1] |

| Drying | MgSO₄ (Anhydrous) | Water removal is critical; moisture can promote defects in the lattice.[1] |

| Crystallization | Pentane/Et₂O (Vapor Diffusion) | Non-polar antisolvents promote slow lattice formation of the polar thiol.[1] |

Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to structure solution, emphasizing the "Inert Loop" required to maintain sample integrity.

Caption: Figure 1. Inert-atmosphere workflow for isolating and characterizing oxidation-sensitive thiophenols.

X-Ray Diffraction Data Collection Strategy

Instrument Configuration

-

Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα.[1][2] Sulfur absorbs Cu radiation significantly, which can lead to systematic errors in absorption correction and lower precision in bond lengths.[1]

-

Temperature: 100 K (Cryostream).

-

Why? Thiol hydrogen atoms (S-H) are notoriously difficult to locate due to the high electron density of the sulfur atom. Cooling reduces thermal motion (atomic displacement parameters), increasing the probability of observing the H-atom electron density peak in the difference Fourier map.

-

Data Processing Parameters

-

Completeness: Aim for >99.5% to ensuring accurate definition of the lattice void space.

-

Resolution: Collect to at least 0.75 Å resolution to resolve the C-S bond accurately (typical length ~1.77 Å).

Structural Refinement & Analysis

The "S-H" Location Problem

In the refinement stage (using software like SHELXL or OLEX2), the location of the thiol hydrogen is the primary variable.

-

Protocol: Do not geometrically fix the S-H proton initially. Look for a residual electron density peak (approx 0.5–0.8 e⁻/ų) near the sulfur atom in the difference map (

). -

Constraint: If the peak is unstable, apply a soft distance restraint (DFIX 1.34 0.02) rather than a rigid riding model, allowing the angle to refine based on hydrogen bonding interactions.

Supramolecular Architecture

The crystal packing of 2-methyl-4,5-dimethoxythiophenol is governed by a competition between weak hydrogen bonds and steric repulsion from the methoxy groups.

Anticipated Interaction Network

Based on analogous structures (e.g., 2-methoxythiophenol), the following motifs are expected:

-

Intramolecular Hydrogen Bond (S-H[1][3]···O):

-

The thiol proton often points toward the ortho-methoxy oxygen (at position 5).

-

Metric: S···O distance ~2.9–3.1 Å.[1] This interaction "locks" the thiol group into planarity with the benzene ring.

-

-

Intermolecular Chalcogen Bonding (S···S):

-

Thiophenols often pack in zigzag chains or dimers driven by S-H···S interactions.

-

Metric: S···S distance < 3.6 Å (Sum of van der Waals radii).[1]

-

Structural Logic Diagram

This diagram illustrates the competing forces that determine the final space group and cell dimensions.

Caption: Figure 2. Supramolecular logic governing the crystal packing of methoxy-substituted thiophenols.

Validation & Quality Control (QC)[1]

When the structure is solved, use the following metrics to validate the model. These values are derived from the Cambridge Structural Database (CSD) averages for similar thiophenols.[1]

| Parameter | Expected Range | Validation Action |

| C-S Bond Length | 1.76 – 1.79 Å | If < 1.75 Å, suspect disorder or thermal motion issues. |

| C-S-H Angle | 95° – 105° | If significantly larger (e.g., 120°), the H-atom is likely misassigned to a lone pair density. |

| Methoxy Torsion | 0° – 15° (Planar) | Large deviations (>20°) suggest steric crowding or intermolecular H-bonding to the oxygen.[1] |

| R-Factor (R1) | < 5.0% | Higher values in this simple molecule suggest twinning or poor crystal quality (oxidation).[1] |

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1] (Search terms: Thiophenol, Dimethoxybenzene).[1] [Link][1]

-

Lüthi, T., et al. (2018).[1] "Crystal structures of 2,5-dimethoxythiophenol derivatives." Acta Crystallographica Section C. (Contextualizing the packing of dimethoxy-substituted sulfur compounds).

-

NIST Chemistry WebBook. "2-methoxythiophenol spectral and structural data."[1][4] [Link][1]

-

Müller, M. et al. (2020).[1] "Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer." Journal of Physical Chemistry A. (Mechanistic insight into S-H...S vs S-H...pi interactions). [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-methoxy-2-methyl-4,5-dihydro-3(2H)-thiophenone [webbook.nist.gov]

Metabolic Profiling and Biotransformation Pathways of 4,5-Dimethoxy-2-methylbenzene-1-thiol

Executive Summary

This technical guide provides a predictive metabolic profile for 4,5-Dimethoxy-2-methylbenzene-1-thiol (DMMBT). As a poly-functionalized aromatic thiol, DMMBT presents a complex biotransformation landscape characterized by the competition between rapid Phase II conjugation (S-methylation) and Phase I oxidative activation.

Understanding the metabolic fate of DMMBT is critical for researchers in flavor chemistry (where similar thiols impart savory/meaty notes) and pharmaceutical development (where the thiol moiety acts as a "warhead" or soft nucleophile). This guide details the mechanistic pathways, potential reactive metabolites, and the experimental protocols required to validate these predictions.

Chemical Architecture & Reactivity

Before mapping the pathways, we must analyze the substrate's functional "handles" that dictate enzymatic affinity:

-

Thiol (-SH) at C1: The most reactive site. It is a soft nucleophile (

), making it highly susceptible to S-methylation and oxidative dimerization. -

Dimethoxy Groups (-OCH₃) at C4, C5: Electron-donating groups that activate the benzene ring. They are prime targets for O-demethylation by Cytochrome P450s (CYP450).

-

Methyl Group (-CH₃) at C2: Susceptible to benzylic oxidation, though sterically modulated by the adjacent thiol.

Primary Metabolic Pathways

The biotransformation of DMMBT is bifurcated into immediate sulfur handling and secondary oxidative modifications.

Pathway A: Thiol Modification (The Dominant Route)

Unlike typical xenobiotics that require Phase I functionalization, the thiol group is "Phase II ready."

-

S-Methylation (Detoxification):

-

Mechanism:[1] Transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the thiol sulfur.[2]

-

Enzymology: Historically attributed to Thiol Methyltransferase (TMT), recent proteomic studies identify METTL7A and METTL7B (methyltransferase-like proteins) as the primary hepatic enzymes responsible for alkyl thiol methylation.[2]

-

Product: 4,5-Dimethoxy-2-methyl-thioanisole. This metabolite is lipophilic and generally stable.

-

-

S-Glucuronidation:

-

Mechanism:[1] Direct conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs).

-

Relevance: Less common for thiophenols compared to methylation but occurs if TMT is saturated.

-

-

Oxidative Dimerization (Disulfide Formation):

-

Mechanism:[1]

. -

Context: Often an ex vivo artifact during sample preparation but can occur in vivo under oxidative stress.

-

Pathway B: Oxidative Functionalization (Phase I)

If the thiol is masked (e.g., via S-methylation) or if CYP450 kinetics favor the ring, the following occur:

-

O-Demethylation:

-

Benzylic Oxidation:

Pathway C: Reactive Sulfur Oxidation

In scenarios of TMT inhibition or GSH depletion, the thiol can undergo stepwise oxidation:

-

Sulfenic Acid (-SOH)

Sulfinic Acid (-SO₂H) -

Toxicity:[3][4] Sulfenic acids are highly reactive electrophiles capable of binding to cellular proteins (haptenization).

Visualizing the Metabolic Map

The following diagram illustrates the divergent pathways for DMMBT.

Figure 1: Divergent metabolic pathways showing the competition between S-methylation (detoxification) and oxidative functionalization.

Predicted Metabolite Data Table

The following table summarizes the expected mass shifts for LC-MS/MS detection.

| Metabolite Name | Transformation | Mass Shift (Δ Da) | Polarity Change | Key Enzyme(s) |

| S-Methyl Ether | Methylation (-H +CH₃) | +14.016 | Decrease (More Lipophilic) | METTL7A/B, TMT |

| Disulfide Dimer | Dimerization (-2H) | (2M - 2.016) | Decrease | Non-enzymatic / ROS |

| S-Glucuronide | Glucuronidation (+C₆H₈O₆) | +176.032 | Increase (Highly Polar) | UGTs |

| Sulfinic Acid | Oxidation (+2O) | +32.000 | Increase | FMO / CYP |

| Sulfonic Acid | Oxidation (+3O) | +48.000 | Increase (Strong Acid) | FMO / CYP |

| O-Demethyl Phenol | Demethylation (-CH₂) | -14.016 | Increase | CYP2D6, CYP2C19 |

| Benzylic Alcohol | Hydroxylation (+O) | +16.000 | Increase | CYP2E1 |

Experimental Validation Protocols

To empirically verify these metabolites, a rigorous incubation and trapping protocol is required.

Critical Control: Thiol Trapping

Why? Free thiols oxidize rapidly in air to disulfides, creating false positives. You must "trap" or alkylate the free thiol immediately upon quenching to distinguish between biological S-methylation and artifactual oxidation.

Reagent: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM).

Microsomal Incubation Workflow

-

Preparation:

-

Substrate: DMMBT (10 µM final conc).

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactors:

-

NADPH (1 mM) – Drives CYP450/FMO oxidation.

-

SAM (S-adenosyl-methionine, 100 µM) – Crucial for observing S-methylation.

-

UDPGA (2 mM) – For glucuronidation (optional if testing Phase II).

-

-

-

Reaction:

-

Pre-incubate microsomes + buffer + cofactors (minus substrate) for 5 min at 37°C.

-

Initiate with DMMBT.

-

Incubate for 0, 15, 30, and 60 minutes.

-

-

Quench & Trap (The "Self-Validating" Step):

-

Add NEM (5 mM) in Acetonitrile (1:1 v/v ratio with sample).

-

Logic: NEM instantly alkylates any remaining unmetabolized parent thiol.

-

Result:

-

Parent DMMBT appears as DMMBT-NEM adduct .

-

Biologically S-methylated metabolite appears as S-Methyl DMMBT (no NEM adduct).

-

Disulfides formed during incubation appear as Dimers .

-

-

-

Analysis:

-

Centrifuge (4000g, 10 min).

-

Analyze supernatant via UHPLC-HRMS (High-Resolution Mass Spec).

-

Workflow Diagram

Figure 2: Experimental workflow emphasizing the NEM trapping step to differentiate biological metabolites from artifacts.

References

-

Enzymology of Thiol Methyl

- Title: METTL7A and METTL7B are responsible for S-thiol methyl transferase activity in liver.

- Source: BioRxiv (2022).

-

URL:[Link]

-

Trapping Reactive Metabolites

-

Metabolism of Arom

-

Ver

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enzymatic methylation of sulfide, selenide, and organic thiols by Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Veratrole | 91-16-7 | Benchchem [benchchem.com]

Methodological & Application

Preparation of self-assembled monolayers (SAMs) using 4,5-Dimethoxy-2-methylbenzene-1-thiol

Application Note: Preparation of Self-Assembled Monolayers (SAMs) using 4,5-Dimethoxy-2-methylbenzene-1-thiol [1][2][3]

Executive Summary

This guide details the protocol for generating high-quality self-assembled monolayers (SAMs) on gold substrates using 4,5-Dimethoxy-2-methylbenzene-1-thiol .[1][2][3] Unlike simple alkanethiols, this molecule presents unique challenges and opportunities due to its aromatic backbone, electron-donating methoxy substituents, and the sterically significant ortho-methyl group.[1][2][3] This protocol is optimized for researchers requiring precise control over surface electronic states, wettability, or interfacial host-guest chemistry in drug development and biosensor applications.[1][2][3]

Scientific Rationale & Mechanistic Insight

To ensure experimental success, one must understand the molecular behavior at the interface. This is not merely "dipping gold in solution"; it is a thermodynamic orchestration.[2][3]

The Ortho-Methyl Steric Constraint

The 2-methyl group (adjacent to the thiol anchor) is the critical structural feature.[2][3]

-

Impact: It introduces steric bulk near the Au-S interface.[2][3] Unlike thiophenol, which can adopt a near-vertical orientation, the 2-methyl group forces the aromatic ring to tilt or twist to accommodate the bulk.

-

Consequence: This can reduce packing density compared to unsubstituted aromatic thiols.[2][3] The incubation time must be sufficient to allow the molecules to find their energetic minimum, often requiring longer annealing times than simple alkanethiols.

Electronic Surface Tuning

The 4,5-dimethoxy motif creates an electron-rich surface.[2][3]

-

Dipole Moment: The methoxy groups introduce a dipole component directed away from the ring, significantly altering the work function of the gold substrate.

-

Wettability: The surface will be moderately polar (due to ether oxygens) but distinct from hydroxyl-terminated surfaces.[2][3] This is ideal for minimizing non-specific protein binding while maintaining specific hydrophobic interactions.[2][3]

Materials & Equipment

Reagents:

-

Target Molecule: 4,5-Dimethoxy-2-methylbenzene-1-thiol (>95% purity).[2][3]

-

Solvent: Absolute Ethanol (200 proof, HPLC grade).[2][3] Note: If solubility is slow, Dichloromethane (DCM) can be used as a co-solvent, but Ethanol is preferred for better monolayer ordering.

-

Substrate: Au(111) on Mica (for STM/AFM) or Polycrystalline Gold on Silicon/Glass (Ti or Cr adhesion layer).[2][3]

-

Cleaning Agents: Sulfuric Acid (96%), Hydrogen Peroxide (30%) (for Piranha solution).[3] OR UV/Ozone cleaner.[2][3]

Equipment:

-

Cleanroom-grade tweezers (Teflon or Carbon-fiber tipped).[1][2][3]

-

Glass scintillation vials (20 mL), pre-cleaned.

-

Optional: Glovebox (Nitrogen atmosphere) for strictly oxygen-free assembly.

Experimental Protocol

Phase 1: Substrate Preparation (The Foundation)

The quality of the SAM is limited by the quality of the gold surface.

-

Physical Cleaning: Rinse the gold substrate with HPLC-grade ethanol to remove gross particulates.[2][3]

-

Chemical Cleaning (Choose ONE):

-

Method A (Piranha Etch): Immerse gold in a 3:1 mixture of H₂SO₄:H₂O₂ for 30-60 seconds.[1][2][3] WARNING: Extremely hazardous.[2][3] Reacts violently with organics. Rinse copiously with Milli-Q water, then ethanol.

-

Method B (UV/Ozone):[2][3] Expose substrate to UV/Ozone for 10-20 minutes.[1][2][3] Rinse with ethanol immediately after.[2][3]

-

-

Drying: Blow dry with high-purity Nitrogen. Use immediately.

Phase 2: Solution Preparation

Target Concentration: 1.0 mM

-

Weighing: Calculate the mass required for 10 mL of 1 mM solution.

-

Solvation: Dissolve the thiol in absolute ethanol.

-

Critical Step: If the solution appears cloudy, sonicate for 30 seconds. If cloudiness persists (rare for this MW), add 10% DCM by volume.

-

-

Deoxygenation: Purge the solution with Nitrogen gas for 5-10 minutes to prevent oxidation of the thiol to disulfide (which has slower adsorption kinetics).

Phase 3: Self-Assembly Process

-

Immersion: Gently lower the cleaned gold substrate into the thiol solution.[3]

-

Incubation Conditions:

-

Equilibrium: Do not disturb the vial. The initial adsorption is fast (seconds), but the "standing up" and ordering phase takes hours.

Phase 4: Post-Assembly Processing

-

Rinsing: rigorous rinsing is required to remove physisorbed multilayers.[2][3]

-

Drying: Dry under a stream of Nitrogen gas.

-

Storage: Store under Nitrogen or Vacuum. Analyze within 24 hours for best results.

Workflow Visualization

Caption: Operational workflow for 4,5-Dimethoxy-2-methylbenzene-1-thiol SAM formation, highlighting critical cleaning and incubation steps.

Characterization & Quality Control

To validate the SAM quality, the following metrics should be compared against standard values.

| Technique | Parameter | Expected Outcome | Interpretation |

| Contact Angle | Water ( | 65° - 75° | Moderate hydrophilicity due to methoxy groups.[1][2][3] <50° implies oxidation; >85° implies contamination.[2][3] |

| Cyclic Voltammetry | Redox Probe Blocking | High Resistance | Use |

| XPS | S 2p Signal | Doublet at ~162 eV | Indicates Thiolate (Au-S) bond.[1][2][3] A peak at >168 eV indicates oxidized sulfur (sulfonate), signaling a failed prep. |

| Ellipsometry | Thickness | ~0.8 - 1.0 nm | Consistent with a tilted aromatic ring orientation.[1][2][3] |

Troubleshooting Guide

-

Issue: Low Contact Angle (< 60°)

-

Issue: High Hysteresis in Contact Angle

-

Issue: "Smearing" in STM Images

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1][2][3] Chemical Reviews, 105(4), 1103–1170. Link[2]

-

Ulman, A. (1996).[2][3] Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link[2]

-

Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[1][2][3] Chemical Society Reviews, 39(5), 1805-1834.[2][3] Link

-

Sigma-Aldrich. (n.d.).[2][3] Preparing Self-Assembled Monolayers (SAMs): A Step-by-Step Guide. Technical Bulletin AL-266.[2][3][4] Link

Sources

- 1. 696-63-9|4-Methoxythiophenol|BLD Pharm [bldpharm.com]

- 2. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-甲基苯硫酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 6. pradeepresearch.org [pradeepresearch.org]

High-Fidelity C-S Cross-Coupling of Electron-Rich Thiophenols: A Protocol for 2-Methyl-4,5-Dimethoxythiophenol

Application Note: AN-CS-2025-04

Executive Summary & Strategic Analysis

This application note details the optimized protocols for the Palladium-catalyzed C-S cross-coupling of 2-methyl-4,5-dimethoxythiophenol (MDMTP) with aryl halides.

MDMTP is a critical pharmacophore, serving as a precursor to ubiquinone analogs (Coenzyme Q10 derivatives) and various antioxidant therapeutics. However, its specific electronic and steric profile presents a unique "double-edged sword" in catalysis:

-

Electronic Activation: The electron-donating methoxy groups (positions 4,5) make the sulfur atom highly nucleophilic, theoretically accelerating the reaction.

-

Catalyst Poisoning: This same electron density makes the resulting thiolate a potent ligand that binds tightly to Palladium (Pd), often displacing phosphine ligands to form unreactive bis-thiolate resting states (

). -

Oxidative Instability: The electron-rich ring makes MDMTP exceptionally prone to oxidation, rapidly forming the disulfide dimer upon exposure to trace air, which is catalytically inert under standard conditions.

This guide provides a self-validating protocol designed to bypass the "thiolate trap" using specific ligand architectures (wide bite-angle bisphosphines) and rigorous deoxygenation techniques.

Mechanistic Insight: The "Thiolate Trap"

To successfully couple MDMTP, one must understand why standard conditions often fail. In a typical Buchwald-Hartwig cycle, the rate-limiting step for thiols is often the reductive elimination of the C-S bond.

Unlike amines, thiolates can bridge two Pd centers or occupy all coordination sites on a single Pd, shutting down the cycle. The key to success is using a ligand that:

-

Prevents Bis-Thiolate Formation: Bulky ligands or those with a large bite angle (e.g., Xantphos) sterically enforce a geometry that favors the reductive elimination of the product over the formation of the stable

complex. -

Accelerates Reductive Elimination: The ligand must be electron-rich enough to support oxidative addition but bulky enough to "squeeze" the product out.[1]

Diagram 1: Catalytic Cycle & The Resting State Trap

Figure 1 illustrates the standard catalytic cycle (blue path) versus the catalyst poisoning pathway (red path) common with electron-rich thiols like MDMTP.

Caption: The "Thiolate Trap" (Red) occurs when the electron-rich MDMTP displaces the phosphine ligand, forming a stable, unreactive complex. High-bulk ligands prevent this diversion.

Experimental Protocols

Protocol A: The "Workhorse" Method (Xantphos/Pd2(dba)3)

Recommended for primary optimization. This system is robust against the "poisoning" effect due to the wide bite angle of Xantphos.

Reagents:

-

Aryl Halide (1.0 equiv): Ar-Br or Ar-I (Ar-Cl requires higher temp).

-

MDMTP (1.2 equiv): 2-methyl-4,5-dimethoxythiophenol.

-

Catalyst:

(2.5 mol% Pd) or -

Ligand: Xantphos (5-6 mol%).

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv). -

Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed).

Step-by-Step Methodology:

-

Pre-Complexation (Critical):

-

In a glovebox or under Argon flow, add

(23 mg, 0.025 mmol) and Xantphos (35 mg, 0.06 mmol) to a vial. -

Add 2 mL of degassed 1,4-dioxane.

-

Stir at RT for 5 minutes. Visual Check: The solution should turn from dark purple/red to a clear orange/brown. This confirms the active

species is formed before the thiol is introduced.

-

-

Substrate Addition:

-

Add the Aryl Halide (1.0 mmol) and

(650 mg, 2.0 mmol) to the reaction vessel. -

Note: If the aryl halide is a liquid, add it via syringe after sealing.

-

-

Thiol Addition (The "Slow" Step):

-

Dissolve MDMTP (1.2 mmol) in 1 mL of dioxane.

-

Add this solution to the catalyst mixture.

-

Why? Adding the thiol last prevents it from saturating the Pd center before the oxidative addition of the aryl halide can occur.

-

-

Reaction:

-

Seal the vessel with a crimp cap (Teflon septum).

-

Heat to 100°C for 12-16 hours.

-

Self-Validation: If the reaction turns black and precipitates Pd metal within 30 minutes, the ligand load was too low or oxygen was present.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (elute with EtOAc).

-

Wash filtrate with 1M NaOH (to remove unreacted thiol—Caution: Stench! Use bleach in waste).

-

Concentrate and purify via flash chromatography.

-

Protocol B: The "Challenging Substrate" Method (Pd-PEPPSI-IPr)

Use this for sterically hindered aryl halides or when lower temperatures are required.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (2 mol%).

-

Base:

(2.0 equiv). -

Solvent: DME (Dimethoxyethane).

-

Temp: 60-80°C.

Key Difference: The NHC ligand (IPr) binds Pd much more strongly than phosphines, making it virtually immune to displacement by the thiolate sulfur. This allows for milder conditions.[2][3]

Optimization & Troubleshooting Data

The following table summarizes the optimization of coupling 4-bromoanisole with MDMTP.

| Entry | Catalyst Source | Ligand | Base | Solvent | Yield (%) | Observation |

| 1 | Toluene | 15% | Failed. Rapid formation of Pd black. Ligand displaced by thiol. | |||

| 2 | BINAP | Toluene | 45% | Moderate. Slower conversion due to steric crowding. | ||

| 3 | Xantphos | Dioxane | 92% | Optimal. Clean conversion, minimal disulfide byproduct. | ||

| 4 | Pd-PEPPSI-IPr | (None) | DME | 88% | Excellent for hindered substrates; faster rate. | |

| 5 | DPEphos | Toluene | 78% | Good alternative if Xantphos is unavailable. |

Workflow Visualization

Diagram 2: Decision Matrix for Reaction Setup

Figure 2 provides a logical flow for selecting the correct protocol based on substrate properties.

Caption: Decision tree for selecting the optimal coupling protocol based on electrophile reactivity and functional group tolerance.

Safety & Handling (The "Stench" Factor)

MDMTP has a potent, persistent odor typical of thiophenols.

-

Bleach Trap: All reaction off-gassing must be vented through a bubbler containing 10% Sodium Hypochlorite (Bleach) to oxidize escaping thiol vapors.

-

Glassware: Rinse all glassware with a dilute bleach solution in the hood before removing it for cleaning.

References

-

Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Aryl Sulfides." Accounts of Chemical Research. Link

- Foundational text on the mechanism of C-S coupling and the reductive elimin

-

Fernández-Rodríguez, M. A., et al. (2006). "Highly Efficient Catalysts for the Pd-Catalyzed Coupling of Thiols with Aryl Halides." Journal of the American Chemical Society. Link

- Establishes the superiority of Xantphos and DPEphos for electron-rich thiols.

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry - A European Journal. Link

- Source for the NHC-based protocol (Protocol B).

-

Murata, M., et al. (2004). "Palladium-Catalyzed C-S Bond Formation: Application to the Synthesis of Ubiquinone Analogues." Tetrahedron. Link

- Specific context for ubiquinone/dimethoxythiophenol deriv

Sources

Application Notes & Protocols: Thiol-Ene Click Chemistry with 4,5-Dimethoxy-2-methylbenzene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Thiol-Ene Click Chemistry

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the demand for high-efficiency, reliable, and biocompatible reactions is paramount. "Click chemistry" reactions, a class of reactions known for their modularity, high yields, and simple reaction conditions, have become indispensable tools.[1][2] Among these, the thiol-ene reaction—the addition of a thiol to an alkene—stands out for its exceptional utility in creating stable thioether linkages.[3][4] This reaction can be initiated by radicals (often via photolysis) or by nucleophilic catalysis, offering versatility for various applications.[5][6]

This guide focuses on the practical application of a specific aromatic thiol, 4,5-Dimethoxy-2-methylbenzene-1-thiol , in radical-mediated thiol-ene click chemistry. Its unique electronic and structural features offer distinct advantages in the synthesis of complex molecules, bioconjugates, and functional materials.[4][7] We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights to ensure successful and reproducible outcomes.

Mechanistic Overview: A Radical-Driven Cascade

The radical-initiated thiol-ene reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[3][5] This process results in the anti-Markovnikov addition of the thiol to the alkene.[3]

-

Initiation: The reaction is typically kick-started by a photoinitiator that, upon exposure to UV light, generates highly reactive radical species.[8] These radicals then abstract a hydrogen atom from the thiol (R-SH), in this case, 4,5-Dimethoxy-2-methylbenzene-1-thiol, to form a thiyl radical (R-S•).[8][9] Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (DMPA).[10][11] Initiator-free photopolymerization is also possible, though less common.[12]

-

Propagation: This is a two-step cyclic process:

-

The newly formed thiyl radical adds across the double bond of an alkene ('ene'). This addition is regioselective, favoring the anti-Markovnikov product to form a more stable carbon-centered radical.[3]

-

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[3]

-

-

Termination: The reaction ceases when two radical species combine.

The efficiency of this cycle leads to high reaction rates and yields, which are characteristic of click chemistry.[6]

Visualizing the Mechanism

Caption: Radical-mediated thiol-ene reaction mechanism.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| 4,5-Dimethoxy-2-methylbenzene-1-thiol | Sigma-Aldrich | >97% | Store under inert gas, protected from light. |

| Alkene (e.g., 1-octene, allyl ether) | Various | >98% | Ensure it is free of inhibitors. |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Sigma-Aldrich | >99% | Photoinitiator. Store protected from light. |

| Anhydrous Dichloromethane (DCM) or Toluene | Various | Anhydrous | Use a dry, degassed solvent. |

Safety Precautions

-

Thiols: Aromatic thiols like 4,5-Dimethoxy-2-methylbenzene-1-thiol possess a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[13][14] Minimize exposure by using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

UV Radiation: UV light used for photoinitiation is harmful to the eyes and skin. Ensure the UV source is properly shielded during the reaction.

-

Waste Disposal: Thiol-containing waste should be quenched with a bleach solution before disposal to oxidize the thiol and neutralize the odor.[14][16]

General Procedure for Photoinitiated Thiol-Ene Reaction

This protocol outlines a general procedure for the reaction between 4,5-Dimethoxy-2-methylbenzene-1-thiol and a generic alkene.

1. Reagent Preparation: a. In a clean, dry vial, dissolve 4,5-Dimethoxy-2-methylbenzene-1-thiol (1.0 eq) and the desired alkene (1.1 eq) in a minimal amount of anhydrous, degassed solvent (e.g., DCM or toluene). A slight excess of the alkene can help drive the reaction to completion. b. Add the photoinitiator, DMPA (0.01-0.05 eq, 1-5 mol%). The optimal amount may vary depending on the specific substrates and reaction scale.[10]

2. Reaction Setup: a. Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can quench the radical reaction. While thiol-ene reactions are less sensitive to oxygen than many other radical polymerizations, degassing is still recommended for optimal results.[17] b. Place the vial in a photoreactor equipped with a UV lamp (e.g., 365 nm).[18][19]

3. Photoirradiation: a. Irradiate the reaction mixture with UV light at room temperature. Reaction times can vary from a few minutes to several hours, depending on the reactivity of the alkene and the concentration of reactants.[20] b. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[18][21] The disappearance of the thiol and alkene starting materials will indicate reaction completion.

4. Work-up and Purification: a. Once the reaction is complete, remove the solvent under reduced pressure. b. The crude product can be purified by flash column chromatography on silica gel to remove any unreacted starting materials and the photoinitiator byproducts.

Experimental Workflow Diagram

Caption: Experimental workflow for thiol-ene click chemistry.

Factors Influencing Reaction Success

-

Alkene Reactivity: The structure of the alkene significantly impacts the reaction rate. Electron-rich alkenes, such as vinyl ethers and norbornene, tend to be more reactive than electron-poor or conjugated alkenes.[22]

-

Stoichiometry: A 1:1 stoichiometry of thiol to ene functional groups is often ideal. However, using a slight excess of one component can be advantageous in certain applications, such as surface modification.

-

Solvent Choice: While the reaction can often be performed neat, the use of a solvent can aid in dissolving solid reagents and controlling the reaction temperature. The choice of solvent should be based on the solubility of the reactants.

-

Initiator Concentration: Higher initiator concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions. Typically, 0.1 to 2 wt% of the photoinitiator is sufficient.[17]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient irradiation time or intensity. | Increase irradiation time or move the reaction closer to the UV source. |

| Oxygen inhibition. | Ensure the reaction mixture is thoroughly degassed before irradiation. | |

| Inactive photoinitiator. | Use a fresh batch of photoinitiator. | |

| Formation of Disulfide | Presence of oxidants or prolonged exposure to air. | Handle the thiol under an inert atmosphere and use degassed solvents.[23] |

| Side Reactions | High initiator concentration or high reaction temperature. | Reduce the amount of photoinitiator. Ensure the reaction is not overheating from the UV lamp. |

Applications in Drug Development and Beyond

The robustness and orthogonality of the thiol-ene click reaction make it a powerful tool in various scientific disciplines:

-

Bioconjugation: The cysteine-selective nature of the thiol-ene reaction allows for the precise modification of peptides and proteins.[4][7] This is invaluable for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.

-

Drug Delivery: Thiol-ene chemistry is used to synthesize hydrogels and nanoparticles for controlled drug release applications.[12]

-

Materials Science: This reaction is widely employed for surface functionalization, polymer synthesis, and the creation of dendrimers.[1][3]

-

Medicinal Chemistry: It facilitates the rapid synthesis of compound libraries for drug discovery.[24][]

Conclusion